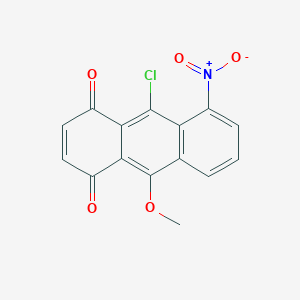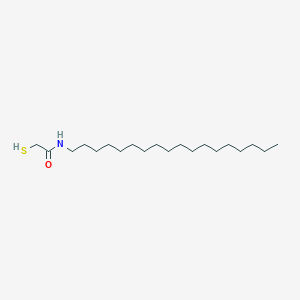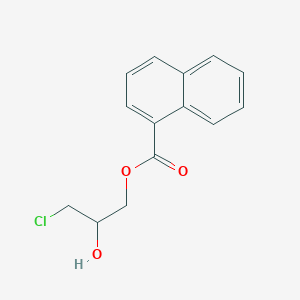
1,2-Propanediol, 2-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 2-(4-chlorophenyl)-, also known as chlorphenesin, is an organic compound with the chemical formula C9H11ClO3. It is a chlorophenol derivative and is commonly used in various applications, including cosmetics and pharmaceuticals. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2-(4-chlorophenyl)- is typically synthesized by condensing equimolar amounts of p-chlorophenol and glycidol in the presence of a tertiary amine or a quaternary ammonium salt as a catalyst . The reaction conditions involve heating the mixture to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 2-(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 2-(4-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antimicrobial properties and its effects on biological systems.
Medicine: Used as a muscle relaxant and in the treatment of painful muscular conditions.
Industry: Employed as a preservative in cosmetic products and as an antimicrobial agent
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 2-(4-chlorophenyl)- involves its ability to block nerve impulses or pain sensations that are sent to the brain. It acts in the central nervous system rather than directly on skeletal muscle. The compound is rapidly absorbed and metabolized in the liver, with the majority of the dose excreted as a glucuronide metabolite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol:
3-(4-Chlorophenoxy)-1,2-propanediol: Another chlorophenol derivative with similar properties.
Uniqueness
1,2-Propanediol, 2-(4-chlorophenyl)- is unique due to its specific antimicrobial properties and its use as a muscle relaxant. Its ability to act in the central nervous system distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
102877-35-0 |
|---|---|
Molekularformel |
C9H11ClO2 |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |
InChI-Schlüssel |
GPAKZAKGROKTFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

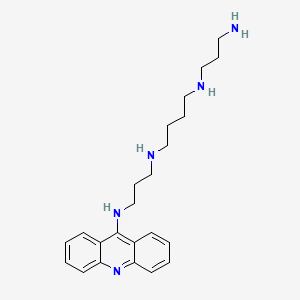

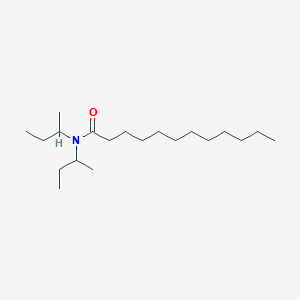
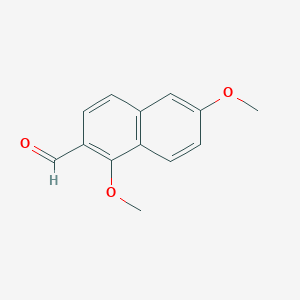
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
